molecular formula C24H17N3O B2379139 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide CAS No. 313403-50-8

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide

Cat. No.: B2379139
CAS No.: 313403-50-8
M. Wt: 363.42
InChI Key: MAPZOKWUCJDCEV-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide is a complex organic compound that features a benzimidazole moiety linked to a naphthamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole ring is known for its biological activity, while the naphthamide group contributes to the compound’s structural stability and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 1-naphthoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide involves its interaction with biological targets such as DNA and proteins. The benzimidazole moiety can intercalate into the DNA helix, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The naphthamide group enhances the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide
  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide
  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide is unique due to the presence of the naphthamide group, which imparts distinct electronic and steric properties. This makes the compound more effective in certain applications, such as organic electronics and medicinal chemistry, compared to its analogs .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c28-24(18-12-7-9-16-8-1-2-10-17(16)18)27-20-13-4-3-11-19(20)23-25-21-14-5-6-15-22(21)26-23/h1-15H,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPZOKWUCJDCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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